molecular formula C17H12N2O5 B2765110 Methyl 1-(4-nitrobenzoyl)-1H-indole-3-carboxylate CAS No. 393124-09-9

Methyl 1-(4-nitrobenzoyl)-1H-indole-3-carboxylate

Cat. No.: B2765110
CAS No.: 393124-09-9
M. Wt: 324.292
InChI Key: WIYUQIAVNMPNNF-UHFFFAOYSA-N
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Description

Methyl 1-(4-nitrobenzoyl)-1H-indole-3-carboxylate is an organic compound that belongs to the class of indole derivatives It features a nitrobenzoyl group attached to the indole ring, which is further esterified with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(4-nitrobenzoyl)-1H-indole-3-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(4-nitrobenzoyl)-1H-indole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Ester Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products Formed

    Reduction: 1-(4-aminobenzoyl)-1H-indole-3-carboxylate.

    Substitution: Various substituted indole derivatives.

    Hydrolysis: 1-(4-nitrobenzoyl)-1H-indole-3-carboxylic acid.

Scientific Research Applications

Methyl 1-(4-nitrobenzoyl)-1H-indole-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 1-(4-nitrobenzoyl)-1H-indole-3-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The indole ring structure allows it to interact with proteins and enzymes, potentially modulating their activity and influencing cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-(4-nitrobenzoyl)-1H-indole-3-carboxylate is unique due to the combination of the nitrobenzoyl group, indole ring, and ester functionality. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.

Properties

IUPAC Name

methyl 1-(4-nitrobenzoyl)indole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O5/c1-24-17(21)14-10-18(15-5-3-2-4-13(14)15)16(20)11-6-8-12(9-7-11)19(22)23/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIYUQIAVNMPNNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(C2=CC=CC=C21)C(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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